
(Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, also known as CETA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. CETA is a member of the acrylonitrile family of compounds and has a molecular formula of C22H17ClN2S.
科学的研究の応用
(Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic chemistry. This compound has been shown to have anti-cancer properties and has been studied as a potential anti-cancer drug. This compound has also been studied for its use in the development of new materials, such as polymers and liquid crystals. In organic chemistry, this compound has been used as a building block for the synthesis of other compounds.
作用機序
The mechanism of action of (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in mice.
実験室実験の利点と制限
One advantage of using (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile in lab experiments is its potential anti-cancer properties. This compound has been shown to have a high potency against cancer cells and may be a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile. One direction is the development of new anti-cancer drugs based on the structure of this compound. Another direction is the study of the mechanism of action of this compound and its potential targets in cancer cells. Further studies are also needed to determine the safety and efficacy of this compound in humans and to optimize its synthesis for large-scale production.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has anti-cancer properties and has been studied as a potential anti-cancer drug. This compound has also been studied for its use in the development of new materials and as a building block for the synthesis of other compounds. Further studies are needed to determine the safety and efficacy of this compound in humans and to optimize its synthesis for large-scale production.
合成法
(Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with 4-ethylthioaniline to form 4-chloro-4'-ethylthioazobenzene. This intermediate is then reacted with 2-bromo-3-(4-chlorophenyl)acrylonitrile to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
特性
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S/c1-2-14-3-7-16(8-4-14)19-13-24-20(23-19)17(12-22)11-15-5-9-18(21)10-6-15/h3-11,13H,2H2,1H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAHGWJOKRHDE-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

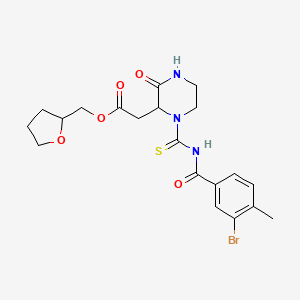
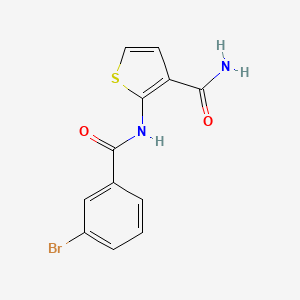
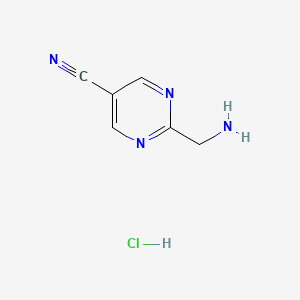
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401307.png)
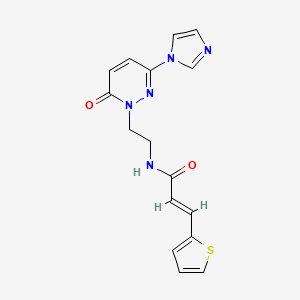
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2401310.png)
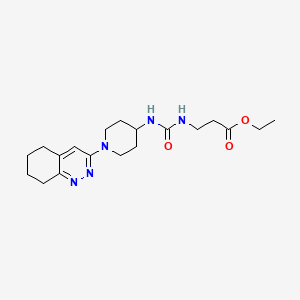
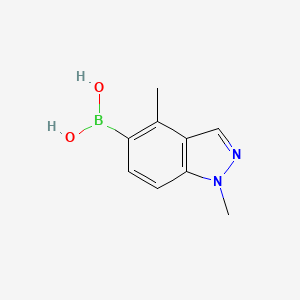
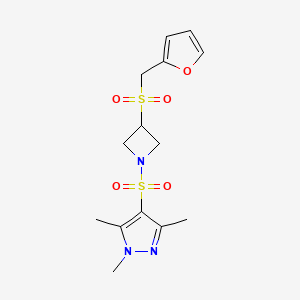
![9-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401318.png)

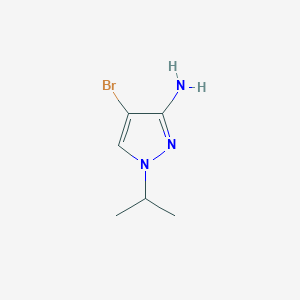
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401323.png)